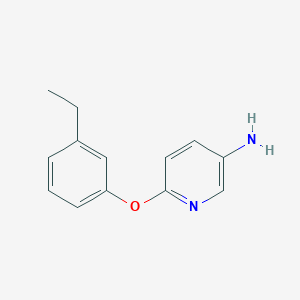![molecular formula C12H14BrNO B3199097 1-[(2-Bromophenyl)methyl]piperidin-4-one CAS No. 1016770-11-8](/img/structure/B3199097.png)
1-[(2-Bromophenyl)methyl]piperidin-4-one
Overview
Description
Scientific Research Applications
Pharmacophoric Contributions in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines, demonstrate significant pharmacophoric contributions towards improving the potency and selectivity of binding affinity at D(2)-like receptors, highlighting the potential of 1-[(2-Bromophenyl)methyl]piperidin-4-one derivatives in the development of antipsychotic medications. This is supported by research exploring the roles of various arylalkyl substituents, including the investigation into 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, which underscores the composite structure's critical role in receptor selectivity and potency (Sikazwe et al., 2009).
Synthesis and Chemical Development
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, showcases the importance of this compound derivatives in chemical synthesis, particularly in pharmaceutical manufacturing. Despite challenges in its synthesis, including the high costs and safety concerns associated with certain reagents, innovative methods have been developed to synthesize such compounds efficiently, emphasizing their utility in large-scale production (Qiu et al., 2009).
Nucleophilic Aromatic Substitution
The study of nucleophilic aromatic substitution reactions involving piperidine and dinitrobenzenes provides insight into the chemical behavior of this compound derivatives. These reactions, which proceed without base or acid catalysis, highlight the fundamental mechanisms underpinning the synthesis of related compounds, with significant implications for developing novel synthetic routes and understanding their reactivity patterns (Pietra & Vitali, 1972).
Piperidine Derivatives in Pharmacology
Piperazine and morpholine derivatives, including those related to this compound, exhibit a broad spectrum of pharmaceutical applications. Their versatility in drug development is underscored by the exploration of various synthetic methods and the identification of potent pharmacophoric activities, which have led to significant advancements in medicinal chemistry (Mohammed et al., 2015).
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJYKLLPTNVXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


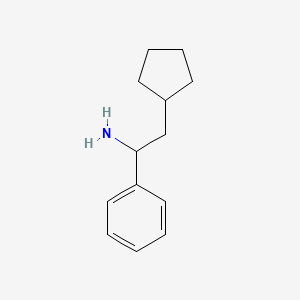
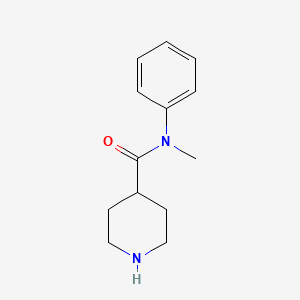

![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)


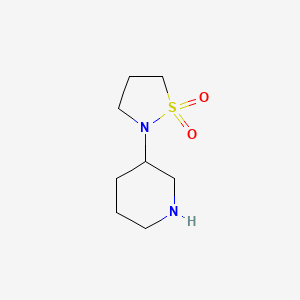
![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)
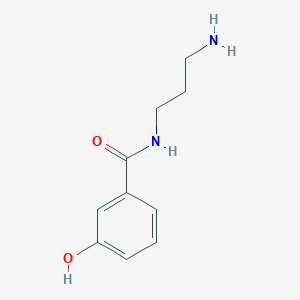
![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)
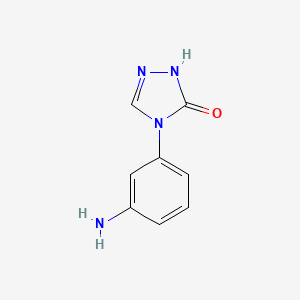
![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)
